4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine, often referred to as CMDF-pyrazole, is a pyrazole-based compound with a variety of applications in scientific research. It is a type of heterocyclic compound, containing both nitrogen and carbon atoms, and has a wide range of properties that make it well-suited for use in a variety of experiments. CMDF-pyrazole is used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- An efficient approach for the synthesis of novel pyridine derivatives with pyrazole rings attached, exhibiting promising antioxidant and antimicrobial activities, was described by Bonacorso et al. (2015). These compounds, including derivatives with different halogen substituents, showed significant fungiostatic and fungicidal activities against a range of pathogens (Bonacorso et al., 2015).
- Shen et al. (2012) synthesized and characterized pyrazole derivatives, focusing on their crystal structure and computational study, providing insights into the thermodynamic properties and stability of these compounds (Shen et al., 2012).
Photophysical Properties and OLED Applications
- Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their mechanoluminescence and concentration-dependent photoluminescence, suggesting potential applications in OLEDs for efficient white light emission (Huang et al., 2013).
Catalytic Applications
- Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization, highlighting the role of solvent and co-catalyst in product distribution. This study underscores the utility of pyrazole-pyridine based ligands in fine-tuning catalytic activity (Nyamato et al., 2014).
Antimicrobial Activity
- Synthesis and antimicrobial evaluation of nicotinic acid hydrazide derivatives, including pyrazolyl(pyridinyl)methanones, revealed their potent antimycobacterial activity. This indicates the potential of pyridine-pyrazole compounds in developing new antimicrobial agents (Sidhaye et al., 2011).
Mechanism of Action
Target of Action
The compound contains a pyridine and a pyrazole ring, both of which are common in many biologically active molecules . These structures can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some pyridine derivatives are known to inhibit enzymes or bind to receptors, altering their function .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biological processes .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some pyridine derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMVXMTCFCCER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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